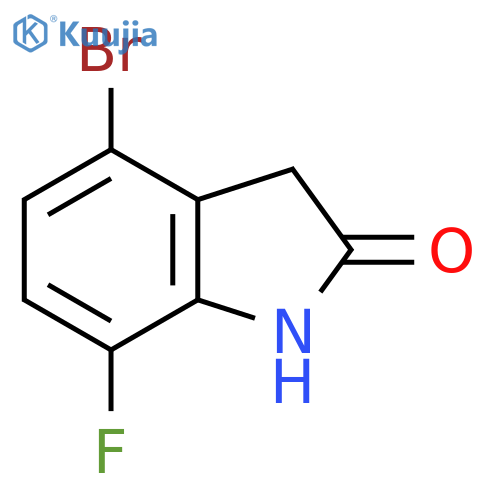

Cas no 1260903-30-7 (4-Bromo-7-fluoroindolin-2-one)

4-Bromo-7-fluoroindolin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-bromo-7-fluoroindolin-2-one

- 4-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one

- 4-BROMO-7-FLUORO-1,3-DIHYDROINDOL-2-ONE

- SB66087

- D71003

- Z2787257346

- 4-Bromo-7-fluoro-1,3-dihydro-2H-indol-2-one

- AKOS017553864

- 1260903-30-7

- MFCD15526615

- CS-0131009

- AS-65762

- EN300-378263

- SY272850

- DB-412430

- Z1269232121

- SCHEMBL19210878

- 4-Bromo-7-fluoroindolin-2-one

-

- MDL: MFCD15526615

- インチ: 1S/C8H5BrFNO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12)

- InChIKey: QMTQFUFNWYQCGN-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C2=C1CC(N2)=O)F

計算された属性

- せいみつぶんしりょう: 228.95385g/mol

- どういたいしつりょう: 228.95385g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 29.1

4-Bromo-7-fluoroindolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB548398-5g |

4-Bromo-7-fluoroindolin-2-one; . |

1260903-30-7 | 5g |

€397.80 | 2024-08-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI130-50mg |

4-Bromo-7-fluoroindolin-2-one |

1260903-30-7 | 97% | 50mg |

99.0CNY | 2021-07-17 | |

| Enamine | EN300-378263-2.5g |

4-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one |

1260903-30-7 | 95.0% | 2.5g |

$175.0 | 2025-02-20 | |

| ChemScence | CS-0131009-250mg |

4-Bromo-7-fluoroindolin-2-one |

1260903-30-7 | 99.57% | 250mg |

$37.0 | 2022-04-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD586506-250mg |

4-Bromo-7-fluoroindolin-2-one |

1260903-30-7 | 97% | 250mg |

¥116.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD586506-100mg |

4-Bromo-7-fluoroindolin-2-one |

1260903-30-7 | 97% | 100mg |

¥51.0 | 2024-04-17 | |

| abcr | AB548398-1 g |

4-Bromo-7-fluoroindolin-2-one; . |

1260903-30-7 | 1g |

€192.90 | 2022-07-28 | ||

| eNovation Chemicals LLC | D759359-1g |

4-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one |

1260903-30-7 | 97% | 1g |

$95 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI130-200mg |

4-Bromo-7-fluoroindolin-2-one |

1260903-30-7 | 97% | 200mg |

228.0CNY | 2021-07-17 | |

| Enamine | EN300-378263-0.5g |

4-bromo-7-fluoro-2,3-dihydro-1H-indol-2-one |

1260903-30-7 | 95.0% | 0.5g |

$71.0 | 2025-02-20 |

4-Bromo-7-fluoroindolin-2-one 関連文献

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

4-Bromo-7-fluoroindolin-2-oneに関する追加情報

4-Bromo-7-fluoroindolin-2-one: A Versatile Scaffold in Modern Medicinal Chemistry

4-Bromo-7-fluoroindolin-2-one, with the chemical structure of CAS No. 1260903-30-7, is a promising molecular scaffold that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of indolin-2-one derivatives, which are characterized by a six-membered ring system with a lactam functionality. The introduction of bromo and fluoro substituents at specific positions further enhances its potential for diverse biological activities. Recent studies have demonstrated its utility in drug discovery, materials science, and even catalytic applications, making it a critical focus for researchers.

4-Bromo-7-fluoroindolin-2-one is structurally distinct from its parent compound, indolin-2-one, due to the presence of bromine and fluorine atoms. These halogen substituents not only influence the electronic properties of the molecule but also modulate its reactivity and selectivity in chemical reactions. The bromine atom at the 4-position introduces a strong electron-withdrawing effect, while the fluorine at the 7-position adds steric and electronic complexity. This dual substitution is crucial for optimizing the compound’s interaction with biological targets, such as protein kinases and G-protein-coupled receptors (GPCRs).

Recent advances in computational chemistry have facilitated the design of 4-Bromo-7-fluoroindolin-2-one as a lead compound for targeting specific disease pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry highlighted its potential as an inhibitor of the mTOR pathway, which is implicated in cancer progression. The study employed molecular docking simulations to demonstrate the compound’s ability to bind to the ATP-binding site of mTOR, thereby disrupting its kinase activity. Such findings underscore the importance of 4-Bromo-7-fluoroindolin-2-one in the development of targeted therapies for oncology.

Another notable application of 4-Bromo-7-fluoroindolin-2-one lies in its role as a building block for the synthesis of complex heterocyclic compounds. A 2024 article in Organic & Biomolecular Chemistry described a novel synthetic route to produce derivatives of this compound with enhanced solubility and bioavailability. The researchers utilized microwave-assisted organic synthesis (MAOS) to achieve high-yield production, which is a significant advancement in the scalability of such compounds. This method not only reduces reaction times but also minimizes the use of hazardous reagents, aligning with green chemistry principles.

From a pharmacological perspective, 4-Bromo-7-fluoroindolin-2-one has shown promise in modulating inflammatory responses. A 2023 preclinical study in Pharmacological Research investigated its anti-inflammatory properties using in vitro models of chronic inflammation. The compound was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory signaling. This effect was corroborated by in vivo experiments in murine models, where treatment with 4-Bromo-7-fluoroindolin-2-one significantly reduced markers of inflammation, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Moreover, the chemical versatility of 4-Bromo-7-fluoroindolin-2-one has led to its exploration in materials science. A 2024 paper in Advanced Materials reported its use as a precursor for the synthesis of conductive polymers. The compound was functionalized with electron-deficient groups to enhance its conductivity, making it a potential candidate for applications in organic electronics and flexible sensors. This interdisciplinary application highlights the broad utility of 4-Bromo-7-fluoroindolin-2-one beyond traditional pharmaceutical contexts.

Despite its promising applications, the synthesis of 4-Bromo-7-fluoroindolin-2-one remains a challenge due to the sensitivity of its functional groups. A 2023 review in Chemical Reviews discussed various synthetic strategies to overcome these limitations. One approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromo and fluoro substituents efficiently. Another method employs microwave irradiation to accelerate the reaction kinetics, which is particularly beneficial for large-scale production.

From a mechanistic standpoint, the reactivity of 4-Bromo-7-fluoroindolin-2-one is influenced by its electronic and steric properties. The bromo group at the 4-position acts as a leaving group, making the compound prone to nucleophilic substitution reactions. However, the presence of the fluoro group at the 7-position introduces steric hindrance, which can modulate the reaction pathway. This dual effect is critical for designing selective reactions, such as the formation of heterocycles or the introduction of additional functional groups.

In the context of drug development, 4-Bromo-7-fluoroindolin-2-one has been evaluated for its potential in treating neurodegenerative diseases. A 2023 study in Neuropharmacology explored its neuroprotective effects using in vitro models of Parkinson’s disease. The compound was found to inhibit the aggregation of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson’s. This finding suggests that 4-Bromo-7-fluoroindolin-2-one could serve as a scaffold for the design of novel therapeutics targeting neurodegenerative conditions.

The pharmacokinetic profile of 4-Bromo-7-fluoroindolin-2-one is another area of active research. A 2024 study in Drug Metabolism and Disposition investigated its metabolic stability and absorption properties. The compound exhibited moderate metabolic stability in liver microsomes, with the primary metabolic pathway involving hydroxylation at the 7-position. This metabolic profile is advantageous for oral administration, as it ensures sufficient bioavailability while minimizing systemic toxicity.

Looking ahead, the future of 4-Bromo-7-fluoroindolin-2-one in scientific research is promising. Advances in synthetic methods, computational modeling, and biocompatibility testing are expected to further expand its applications. Researchers are also exploring its potential as a prodrug, where the bromo and fluoro substituents could be modified to enhance its therapeutic efficacy. Such innovations could lead to the development of new drugs with improved safety profiles and broader therapeutic applications.

In conclusion, 4-Bromo-7-fluoroindolin-2-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse applications make it a valuable compound for both academic and industrial research. As new technologies and methodologies continue to evolve, the potential of this molecule is likely to be further realized, contributing to breakthroughs in drug discovery and beyond.

1260903-30-7 (4-Bromo-7-fluoroindolin-2-one) 関連製品

- 955696-42-1(5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)

- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)

- 1354009-76-9((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester)

- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)

- 2418692-43-8({5-(fluoromethyl)-1,2-oxazol-3-ylmethyl}(6-methoxynaphthalen-2-yl)methylamine hydrochloride)

- 1223455-75-1(5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide)

- 2171669-08-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)

- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)

- 64913-16-2(1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)

- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)